

# Albonoursin gene cluster identification and function

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An In-depth Technical Guide to the **Albonoursin** Gene Cluster: Identification, Function, and Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

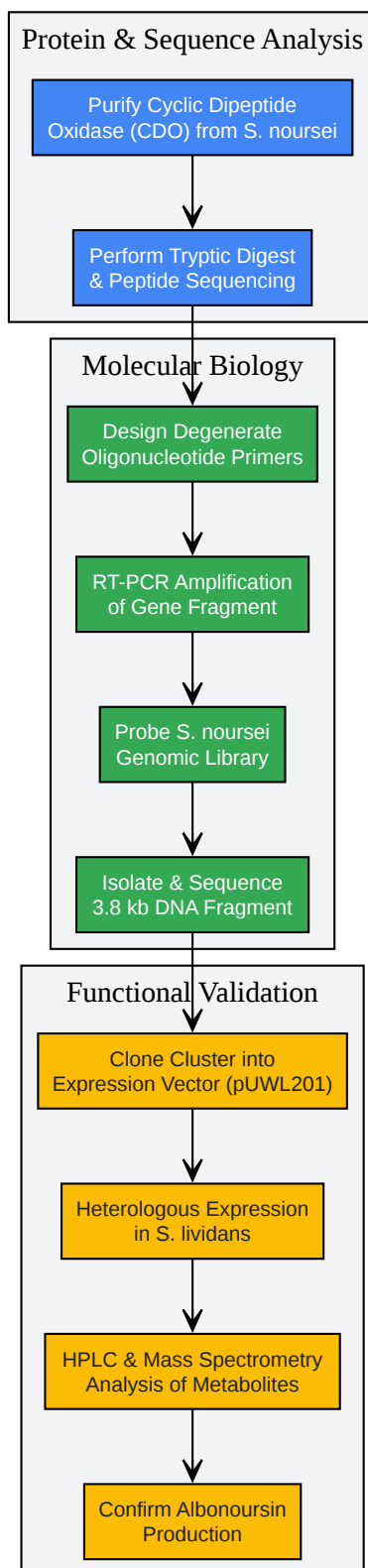
**Albonoursin** is a diketopiperazine (DKP) metabolite with known antibacterial properties, originally isolated from *Streptomyces noursei*. What makes **albonoursin** particularly noteworthy is its biosynthetic pathway, which operates independently of the canonical Nonribosomal Peptide Synthetase (NRPS) machinery typically responsible for such peptide products. Instead, its synthesis is orchestrated by a compact, four-gene cluster (*alb*) that utilizes a novel tRNA-dependent Cyclodipeptide Synthase (CDPS). This guide provides a comprehensive overview of the identification of the *alb* gene cluster, the function of its constituent genes, the enzymatic pathway to **albonoursin**, and detailed protocols for its study.

## Gene Cluster Identification and Architecture

The **albonoursin** biosynthetic gene cluster (*alb*) was discovered and isolated from *Streptomyces noursei*. The identification process was ingeniously guided by a "reverse genetics" approach, starting from the purified final enzyme in the pathway.

**2.1 Identification Workflow:** The initial step was the isolation and purification of the Cyclic Dipeptide Oxidase (CDO), the enzyme responsible for converting the cyclo(L-Phe-L-Leu)

precursor into **albonoursin**.<sup>[1]</sup> Partial amino acid sequences were obtained from tryptic digests of the purified CDO. Based on these peptide sequences and typical *Streptomyces* codon usage, degenerate oligonucleotide primers were synthesized. These primers were successfully used in a Reverse Transcription PCR (RT-PCR) to amplify a 400 bp fragment of the corresponding gene from *S. noursei* RNA. This authenticated DNA fragment was then used as a probe to screen a genomic library of *S. noursei*, leading to the isolation and sequencing of a 3.8 kb DNA fragment containing the entire biosynthetic gene cluster.<sup>[1]</sup>



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**Caption:** Experimental workflow for the identification of the **albonoursin** gene cluster.

2.2 Genetic Organization: The sequenced 3.8 kb fragment contains four complete open reading frames (ORFs), designated albA, albB, albC, and albD, which are responsible for **albonoursin** biosynthesis.

Gene	Size (amino acids)	Proposed Function
albA	196	Subunit of Cyclic Dipeptide Oxidase (CDO); contains a nitroreductase domain.
albB	193	Subunit of Cyclic Dipeptide Oxidase (CDO).
albC	225	Cyclodipeptide Synthase (CDPS); synthesizes the cyclo(L-Phe-L-Leu) precursor.
albD	303	Putative transmembrane protein, likely an exporter/transporter.

## Functional Analysis and Biosynthetic Pathway

The biosynthesis of **albonoursin** is a two-stage process catalyzed by the products of the alb genes. This pathway is a paradigm for NRPS-independent synthesis of DKP natural products.

3.1 Stage 1: Cyclodipeptide Synthesis by AlbC The key enzyme AlbC is a Cyclodipeptide Synthase (CDPS). Unlike NRPSs, which use adenylation domains to activate free amino acids, CDPS enzymes utilize aminoacyl-tRNAs (aa-tRNAs) as their substrates.[2] AlbC specifically uses Phe-tRNA<sup>Phe</sup> as the first substrate and Leu-tRNA<sup>Leu</sup> as the second.[3] The synthesis follows a sequential ping-pong mechanism:

- The phenylalanyl moiety from Phe-tRNA<sup>Phe</sup> is transferred to a conserved active-site serine residue on AlbC, forming a covalent acyl-enzyme intermediate.
- This intermediate then reacts with the leucyl moiety from a second incoming Leu-tRNA<sup>Leu</sup> to form a dipeptidyl-enzyme intermediate.

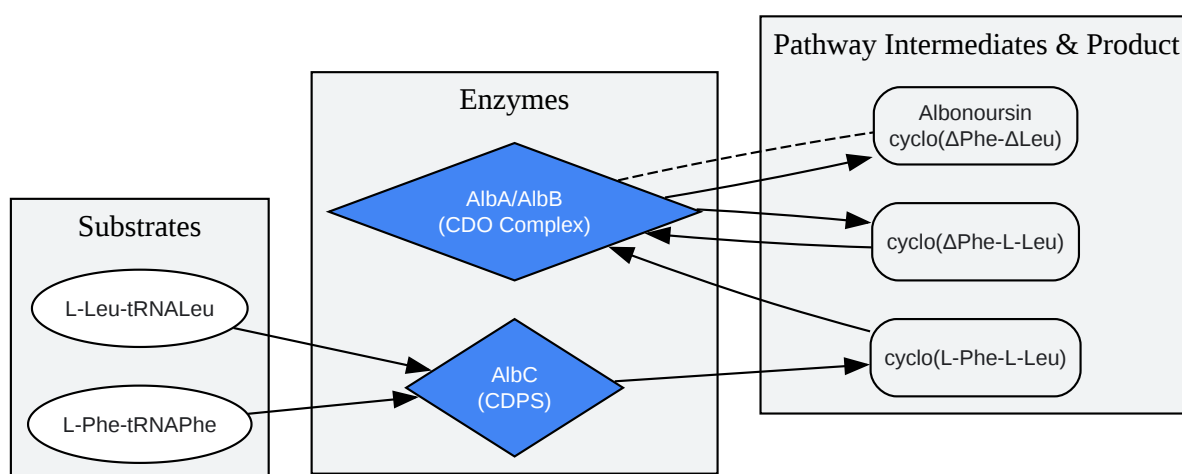
- The dipeptidyl intermediate undergoes intramolecular cyclization, releasing the cyclo(L-Phe-L-Leu) product.

**3.2 Stage 2: Dehydrogenation by Cyclic Dipeptide Oxidase (AlbA/AlbB)** The final two steps are catalyzed by the Cyclic Dipeptide Oxidase (CDO), a functional complex formed by the AlbA and AlbB proteins. This enzyme is a flavoprotein that performs two successive  $\alpha,\beta$ -dehydrogenation reactions on the cyclo(L-Phe-L-Leu) scaffold. Recent structural studies have revealed that AlbA and AlbB co-assemble into a megadalton-sized, active enzyme filament.

The reaction proceeds as follows:

- First Dehydrogenation:** The CDO complex oxidizes the phenylalanine residue of cyclo(L-Phe-L-Leu) to form cyclo( $\Delta$ Phe-L-Leu).
- Second Dehydrogenation:** The complex then oxidizes the leucine residue to yield the final product, **albonoursin** [cyclo( $\Delta$ Phe- $\Delta$ Leu)].

Each oxidation step transfers electrons to molecular oxygen ( $O_2$ ), producing hydrogen peroxide ( $H_2O_2$ ) as a byproduct.



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**Caption:** Biosynthetic pathway of **albonoursin** from aminoacyl-tRNA precursors.

## Quantitative Data

Quantitative analysis of the **albonoursin** pathway has provided insights into enzyme efficiency and product yield.

Table 1: Enzyme Kinetic and Production Data

Parameter	Value	Source Organism / System	Reference
CDO (AlbA/B) $K_m$ for cyclo(L-Phe-L-Leu)	53 $\mu\text{M}$	Streptomyces noursei	Purified Enzyme Assay
CDO (AlbA/B) $k_{cat}$ (First Dehydrogenation)	0.69 $\text{s}^{-1}$	Streptomyces noursei	Purified Enzyme Assay
Albonoursin Production Titer	16 mg/L	Streptomyces albulus KO-23	Optimized Fermentation

## Experimental Protocols

The following protocols outline key methodologies for the identification and characterization of the **albonoursin** gene cluster and its products.

### 5.1 Protocol 1: Heterologous Expression of the alb Cluster

This protocol describes the expression of the **albonoursin** gene cluster in the heterologous host *Streptomyces lividans*.

- Vector Construction:
  - Subclone the identified 3.8 kb *S. noursei* DNA fragment containing the complete albA, B, C, and D genes into an appropriate *E. coli*-*Streptomyces* shuttle vector (e.g., pUWL201).
  - Transform the resulting plasmid into a suitable *E. coli* methylation-deficient strain (e.g., ET12567) containing the driver plasmid pUZ8002 to prepare for conjugation.
- Intergeneric Conjugation:

- Grow cultures of *S. lividans* spores and the *E. coli* donor strain to the mid-log phase.
- Prepare *S. lividans* spores by heat shock (e.g., 50°C for 10 minutes) and mix with the washed *E. coli* donor cells.
- Plate the mixture onto a suitable medium (e.g., MS agar) and incubate to allow conjugation to occur.
- Overlay the plates with an appropriate antibiotic selection (e.g., nalidixic acid to select against *E. coli* and the vector's resistance marker to select for exconjugants).
- Cultivation and Production:
  - Inoculate a confirmed exconjugant colony into a seed culture medium (e.g., TSB) and grow for 48-72 hours.
  - Use the seed culture to inoculate a production medium (e.g., R5A medium).
  - Incubate the production culture at 30°C with shaking (200 rpm) for 5-7 days.
- Metabolite Extraction and Analysis:
  - Centrifuge the culture to separate the mycelium from the supernatant.
  - Extract the supernatant with an equal volume of ethyl acetate.
  - Evaporate the organic solvent to dryness and resuspend the residue in methanol.
  - Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a C18 column, comparing the retention time and UV-Vis spectrum to an authentic **albonoursin** standard.
  - Confirm the identity of the product by Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the correct mass-to-charge ratio ( $m/z$ ) for **albonoursin**.

## 5.2 Protocol 2: In Vitro Assay of Cyclic Dipeptide Oxidase (CDO) Activity

This protocol details the measurement of CDO enzymatic activity using the precursor cyclo(L-Phe-L-Leu).

- Enzyme and Substrate Preparation:
  - Prepare a purified CDO enzyme fraction (recombinantly expressed or purified from the native host).
  - Prepare a stock solution of the substrate, cyclo(L-Phe-L-Leu), in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
- Reaction Setup:
  - In a microcentrifuge tube, combine the buffer, substrate solution to a final concentration range (e.g., 10  $\mu$ M to 200  $\mu$ M for kinetic analysis), and an appropriate amount of purified CDO enzyme.
  - The total reaction volume should be standardized (e.g., 100  $\mu$ L).
  - Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-60 minutes).
- Reaction Quenching and Analysis:
  - Stop the reaction by adding an equal volume of acetonitrile or by heat inactivation.
  - Centrifuge the mixture to pellet the precipitated protein.
  - Analyze the supernatant by HPLC to quantify the formation of the product(s), cyclo( $\Delta$ Phe-L-Leu) and **albonoursin**.
  - Monitor the reaction at a wavelength where the products show significant absorbance (e.g., 318 nm).
- Data Analysis:
  - Calculate the initial reaction velocity from the rate of product formation.



- Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine  $K_m$  and  $V_{max}$  values.

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Address: 3281 E Guasti Rd

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